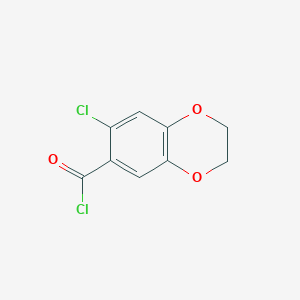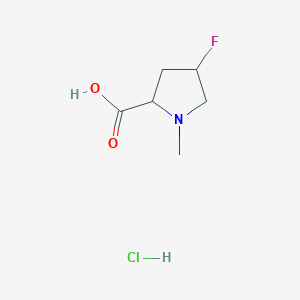![molecular formula C12H16O3 B11716677 (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dimethoxyphenyl ethyl alcohol.
Epoxidation: The alcohol is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium(IV) isopropoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反应分析
Types of Reactions
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide or potassium permanganate.
Reduction: Reduction of the oxirane ring can yield alcohols, typically using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate, water, and acetone.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of its effects.
相似化合物的比较
Similar Compounds
(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane: The enantiomer of the compound with similar chemical properties but different biological activity.
2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane: The racemic mixture of both enantiomers.
2-[2-(3,4-dimethoxyphenyl)ethyl]oxetane: A similar compound with an oxetane ring instead of an oxirane ring.
Uniqueness
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the 3,4-dimethoxyphenyl group also imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-6-4-9(7-12(11)14-2)3-5-10-8-15-10/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m1/s1 |
InChI 键 |
IYVLJCAIFRGOIA-SNVBAGLBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CC[C@@H]2CO2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCC2CO2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
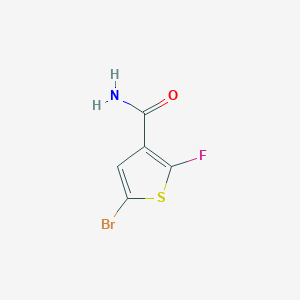
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
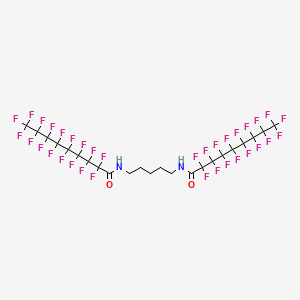
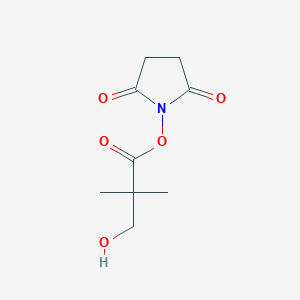
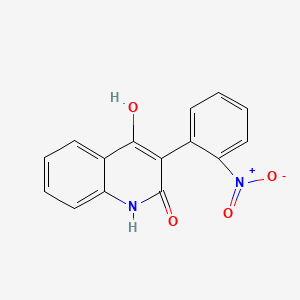


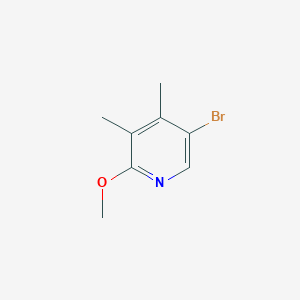
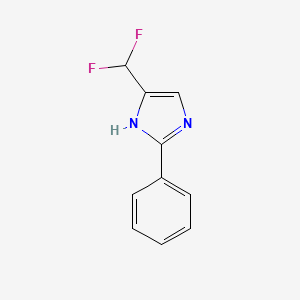

![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
